![molecular formula C17H14N4O B2773417 4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 478046-75-2](/img/structure/B2773417.png)
4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by its complex structure, which includes a pyridine ring, a pyrimidine ring, and a benzenecarboxamide group
作用机制
Target of Action
The primary target of 4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is the Abelson tyrosine kinase (ABL1) . This enzyme plays a crucial role in cell differentiation, division, adhesion, and stress response .
Mode of Action
The compound binds to the inactive form of the ABL1 enzyme, inhibiting its activity . This binding is facilitated by numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The inhibition of ABL1 disrupts its normal function, leading to changes in the cellular processes it regulates .
Biochemical Pathways
The inhibition of ABL1 affects multiple biochemical pathways. As ABL1 is involved in various cellular processes, its inhibition can lead to altered cell division and differentiation, disrupted cell adhesion, and changes in the cell’s response to stress .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would play a significant role in its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in the processes regulated by ABL1. This includes potential alterations in cell division and differentiation, changes in cell adhesion, and modifications to the cell’s stress response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to bind to ABL1 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized through a cyclization reaction.
Coupling of the Rings: The pyridine and pyrimidine rings are then coupled together using a suitable coupling reagent.
Formation of the Benzenecarboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.
科学研究应用
4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide can be compared with other similar compounds, such as:
3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide: Similar structure but with a different position of the methyl group.
4-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide: Similar structure but with a different position of the pyridine ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct biological activities and chemical properties .
属性
IUPAC Name |
4-methyl-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-4-6-13(7-5-12)17(22)21-15-8-10-19-16(20-15)14-3-2-9-18-11-14/h2-11H,1H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCPVPXDZPSBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-{[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2773334.png)
![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B2773335.png)
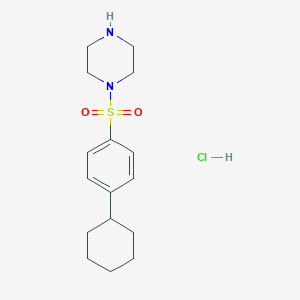
![3-[Amino(cyano)methyl]benzonitrile](/img/structure/B2773340.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenylethane-1-sulfonamide](/img/structure/B2773343.png)
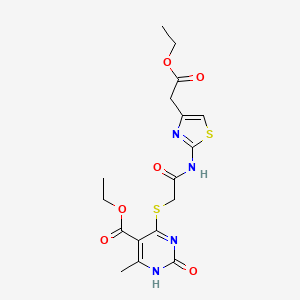
![(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2773346.png)
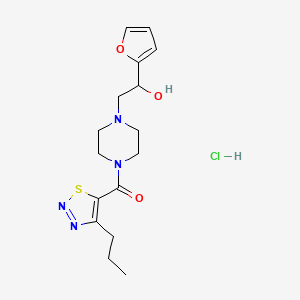
![N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide](/img/structure/B2773349.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-pentylcyclohexyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2773350.png)
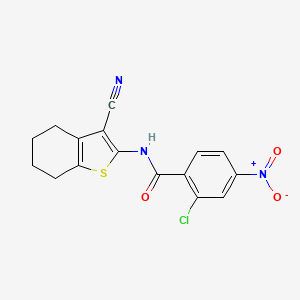
![2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2773352.png)
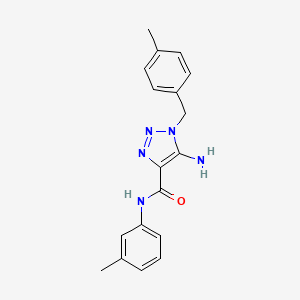
![5-Ethyl-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2773357.png)
